Dhfr-IN-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dhfr-IN-11 est un composé qui agit comme un inhibiteur de la dihydrofolate réductase, une enzyme impliquée dans la réduction du dihydrofolate en tétrahydrofolate. Cette enzyme est essentielle à la synthèse des nucléotides, qui constituent les blocs de construction de l'ADN. Les inhibiteurs de la dihydrofolate réductase sont précieux dans le traitement de diverses maladies, notamment le cancer, les infections bactériennes et les maladies parasitaires.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Dhfr-IN-11 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse exacte peut varier, mais elle implique généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir le produit souhaité.

Méthodes de production industrielle

Dans un contexte industriel, la production de this compound impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de mesures de contrôle de la qualité pour garantir la cohérence. La production industrielle peut également impliquer l'utilisation de systèmes automatisés pour rationaliser le processus de synthèse.

Analyse Des Réactions Chimiques

Types de réactions

Dhfr-IN-11 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer le résultat souhaité.

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes d'inhibition enzymatique et pour développer de nouvelles méthodologies de synthèse.

Biologie : Employé dans la recherche pour comprendre le rôle de la dihydrofolate réductase dans les processus cellulaires et pour étudier les effets de son inhibition.

Médecine : Utilisé dans le développement de nouveaux agents thérapeutiques pour le traitement du cancer, des infections bactériennes et des maladies parasitaires.

Industrie : Appliqué dans la production de produits pharmaceutiques et comme composé de référence dans les processus de contrôle de la qualité.

Mécanisme d'action

This compound exerce ses effets en se liant au site actif de la dihydrofolate réductase, inhibant ainsi son activité. Cette inhibition empêche la réduction du dihydrofolate en tétrahydrofolate, conduisant à une diminution de la synthèse des nucléotides. Les cibles moléculaires du this compound comprennent l'enzyme dihydrofolate réductase et les voies impliquées dans la synthèse des nucléotides.

Applications De Recherche Scientifique

Dhfr-IN-11 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.

Biology: Employed in research to understand the role of dihydrofolate reductase in cellular processes and to investigate the effects of its inhibition.

Medicine: Utilized in the development of new therapeutic agents for the treatment of cancer, bacterial infections, and parasitic diseases.

Industry: Applied in the production of pharmaceuticals and as a reference compound in quality control processes.

Mécanisme D'action

Dhfr-IN-11 exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting its activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of nucleotides. The molecular targets of this compound include the enzyme dihydrofolate reductase and the pathways involved in nucleotide synthesis.

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires au Dhfr-IN-11 comprennent :

Méthotrexate : Un inhibiteur de la dihydrofolate réductase bien connu utilisé en chimiothérapie.

Trimethoprim : Un agent antibactérien qui inhibe la dihydrofolate réductase.

Pyriméthamine : Un médicament antipaludique qui cible la dihydrofolate réductase.

Unicité

This compound est unique dans son affinité de liaison spécifique et sa puissance inhibitrice envers la dihydrofolate réductase. Par rapport à d'autres inhibiteurs, this compound peut offrir des avantages en termes de sélectivité, d'efficacité et de réduction des effets secondaires, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

Formule moléculaire |

C18H17N3O3S2 |

|---|---|

Poids moléculaire |

387.5 g/mol |

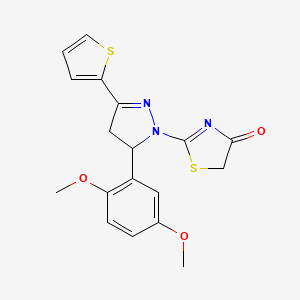

Nom IUPAC |

2-[3-(2,5-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-one |

InChI |

InChI=1S/C18H17N3O3S2/c1-23-11-5-6-15(24-2)12(8-11)14-9-13(16-4-3-7-25-16)20-21(14)18-19-17(22)10-26-18/h3-8,14H,9-10H2,1-2H3 |

Clé InChI |

UMCNXIONKYGWEL-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1)OC)C2CC(=NN2C3=NC(=O)CS3)C4=CC=CS4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.